molecular formula C14H9F4NO B13320191 N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine

N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine

Cat. No.: B13320191
M. Wt: 283.22 g/mol
InChI Key: RJMHPYQVYMXUIU-CPNJWEJPSA-N
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Description

N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine is an organic compound with the molecular formula C14H9F4NO This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine typically involves the reaction of 4-fluorobenzaldehyde with 4-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl derivatives .

Scientific Research Applications

N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. The presence of fluorine atoms enhances its binding affinity to target molecules, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine
  • N-[(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine
  • N-[(4-Methylphenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine

Uniqueness

N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C14H9F4NO

Molecular Weight

283.22 g/mol

IUPAC Name

(NE)-N-[(4-fluorophenyl)-[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C14H9F4NO/c15-12-7-3-10(4-8-12)13(19-20)9-1-5-11(6-2-9)14(16,17)18/h1-8,20H/b19-13+

InChI Key

RJMHPYQVYMXUIU-CPNJWEJPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/C2=CC=C(C=C2)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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